1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine
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Overview
Description
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chemical compound with the molecular formula C6H9N3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a nitrile oxide intermediate, which is generated in situ from the corresponding hydroximoyl chloride .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to interact with muscarinic receptors and other protein targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine
Uniqueness
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H11N3O/c1-4(8)6-9-7(11-10-6)5-2-3-5/h4-5H,2-3,8H2,1H3 |
InChI Key |
VPLLVCVFTPTEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)C2CC2)N |
Origin of Product |
United States |
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